molecular formula C18H25N4O3+ B1196906 (8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-azidophenyl)-3-hydroxypropanoate CAS No. 90991-00-7

(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-azidophenyl)-3-hydroxypropanoate

Cat. No.: B1196906
CAS No.: 90991-00-7
M. Wt: 345.4 g/mol
InChI Key: XOAFIYOZZAJEFK-UHFFFAOYSA-N
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Description

The compound (8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-azidophenyl)-3-hydroxypropanoate is a complex organic molecule that features a bicyclic structure with an azoniabicyclo moiety and an azidophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-azidophenyl)-3-hydroxypropanoate typically involves multiple steps:

    Formation of the Bicyclic Structure: The initial step involves the synthesis of the 8,8-dimethyl-8-azoniabicyclo[3.2.1]octane core. This can be achieved through a series of cyclization reactions starting from simple precursors.

    Introduction of the Azidophenyl Group: The azidophenyl group is introduced via a nucleophilic substitution reaction, where a suitable phenyl derivative is reacted with sodium azide under controlled conditions.

    Esterification: The final step involves the esterification of the hydroxypropanoate moiety with the previously synthesized bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-azidophenyl)-3-hydroxypropanoate: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The azidophenyl group can participate in nucleophilic substitution reactions, where the azide can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-azidophenyl)-3-hydroxypropanoate: has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Chemical Biology: It can be used as a probe to study biological processes involving azide and azoniabicyclo moieties.

Mechanism of Action

The mechanism of action of (8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-azidophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The bicyclic structure may interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-aminophenyl)-3-hydroxypropanoate: Similar structure but with an amine group instead of an azide.

    (8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-nitrophenyl)-3-hydroxypropanoate: Similar structure but with a nitro group instead of an azide.

Uniqueness

The presence of the azide group in (8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-azidophenyl)-3-hydroxypropanoate makes it particularly useful for click chemistry applications, which is a significant advantage over similar compounds with different substituents.

Properties

CAS No.

90991-00-7

Molecular Formula

C18H25N4O3+

Molecular Weight

345.4 g/mol

IUPAC Name

(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-azidophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C18H25N4O3/c1-22(2)14-7-8-15(22)10-16(9-14)25-18(24)17(11-23)12-3-5-13(6-4-12)20-21-19/h3-6,14-17,23H,7-11H2,1-2H3/q+1

InChI Key

XOAFIYOZZAJEFK-UHFFFAOYSA-N

SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=C(C=C3)N=[N+]=[N-])C

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=C(C=C3)N=[N+]=[N-])C

Synonyms

4-azidoatropine methiodide
4-azidoatropine methyl iodide
para-azidoatropine methiodide

Origin of Product

United States

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